

S18-000003: An In-Depth Technical Guide for Researchers

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An overview of the potent and selective RORyt inhibitor, **\$18-00003**, detailing its safety, handling, and biological activity. This guide is intended for researchers, scientists, and drug development professionals.

S18-00003 is a potent, selective, and orally active antagonist of the Retinoic acid receptor-related orphan receptor-gamma-t (RORyt). RORyt is a master transcription factor crucial for the differentiation and function of T-helper 17 (Th17) cells, which are key mediators of inflammation in several autoimmune diseases.[1] By inhibiting RORyt, **S18-00003** effectively suppresses the production of pro-inflammatory cytokines, primarily Interleukin-17 (IL-17), making it a significant compound for research in autoimmune and inflammatory conditions, particularly psoriasis.[2][3]

Safety Data Sheet and Handling

A comprehensive understanding of the safety and handling procedures for **S18-000003** is paramount for its use in a research setting.

GHS Classification



Hazard Class	Category	Hazard Statement
Acute toxicity, Oral	4	H302: Harmful if swallowed
Acute aquatic toxicity	1	H400: Very toxic to aquatic life
Chronic aquatic toxicity	1	H410: Very toxic to aquatic life with long lasting effects

Handling and Storage

Handling:

- · Avoid inhalation, and contact with eyes and skin.
- Use only in areas with appropriate exhaust ventilation.
- · Avoid the formation of dust and aerosols.
- Do not eat, drink, or smoke when using this product.
- Wash skin thoroughly after handling.

Storage:

- Keep the container tightly sealed in a cool, well-ventilated area.
- Protect from direct sunlight and sources of ignition.
- Store the powder form at -20°C and in solvent at -80°C.

First Aid Measures



Exposure Route	First Aid Instructions	
Eye Contact	Remove contact lenses, if present. Immediately flush eyes with large amounts of water. Promptly call a physician.	
Skin Contact	Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.	
Inhalation	Relocate to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.	
Ingestion	Wash out the mouth with water. Do NOT induce vomiting. Call a physician.	

Personal Protective Equipment

- Eye/Face Protection: Safety goggles with side shields.
- Hand Protection: Protective gloves.
- Skin and Body Protection: Impervious clothing.
- Respiratory Protection: A suitable respirator should be used.

Physicochemical Properties

Property	Value
Molecular Formula	C26H25F3N2O4S
Molecular Weight	518.55
CAS Number	2068119-11-7

Biological Activity and Pharmacokinetics



\$18-00003 demonstrates potent and selective inhibition of RORyt, leading to significant anti-inflammatory effects.

In Vitro Activity

Assay	Species	IC50
Competitive Binding Assay (RORyt)	Human	<30 nM[4]
GAL4 Promoter Reporter Assay (RORyt)	Human	29 nM[4]
GAL4 Promoter Reporter Assay (RORyt)	Mouse	340 nM[4]
Th17 Cell Differentiation	Human (from naive CD4+ T cells)	24 nM[4]
Th17 Cell Differentiation	Mouse (from splenic naive CD4+ T cells)	200 nM[4]

S18-000003 shows high selectivity for RORyt over other ROR family members (IC₅₀ >10 μ M). It dose-dependently reduces IL-17 production in human peripheral blood mononuclear cells (PBMCs) and IL-17 and IL-22 production in PBMCs from psoriatic mice.[4]

In Vivo Pharmacokinetics (in rats)

Value (0.5 mg/kg, i.v.)	Value (1 mg/kg, p.o.)
3.2 h[4]	-
1930 ng·h/mL[4]	2110 ng·h/mL[4]
4.33 mL/min/kg[4]	-
-	-
-	54.5%
-	185 ng/mL[4]
-	4 h[4]
	Value (0.5 mg/kg, i.v.) 3.2 h[4] 1930 ng·h/mL[4] 4.33 mL/min/kg[4] -



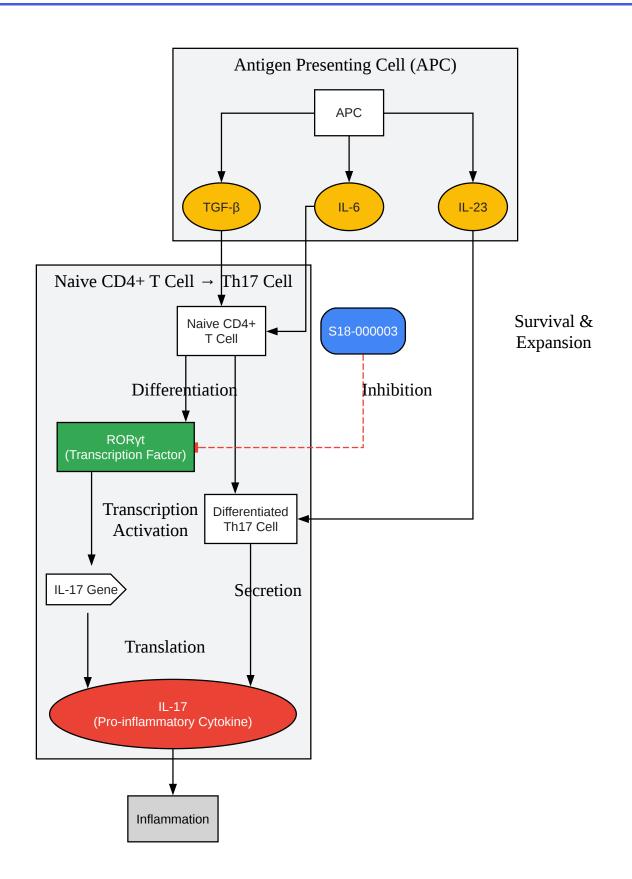
In Vivo Efficacy

- IL-23-Treated Mice: Oral administration of **S18-00003** (30-100 mg/kg) dose-dependently inhibits IL-17 production in the skin.[4]
- TPA-Induced Psoriasis Mouse Model (K14.Stat3C transgenic mice): Topical administration of **S18-00003** (0.1-8%) ameliorates psoriasis-like lesions with a low risk of thymic aberrations. [4][3]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of **S18-000003** and a general workflow for relevant experimental procedures.

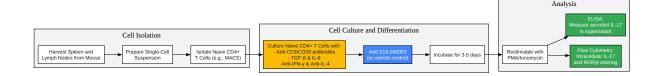




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RORyt signaling pathway and the inhibitory action of **S18-000003**.





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General experimental workflow for Th17 cell differentiation assay.

Experimental Protocols

Detailed methodologies for key experiments involving **\$18-00003** are outlined below.

Mouse Naive CD4+ T Cell Isolation and Th17 Differentiation

This protocol describes the differentiation of naive CD4+ T cells isolated from mouse spleens into Th17 cells, a process that **S18-000003** is expected to inhibit.[5][6][7][8][9]

Materials:

- Spleen and lymph nodes from C57BL/6 mice
- RPMI 1640 medium with L-glutamine, penicillin-streptomycin, and 10% FBS
- Naive CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)
- 96-well culture plates
- Anti-CD3 and anti-CD28 antibodies
- Recombinant mouse TGF-β and IL-6



- Anti-IFN-y and anti-IL-4 neutralizing antibodies
- S18-000003
- Cell stimulation cocktail (e.g., PMA and ionomycin)
- Flow cytometry staining buffers and antibodies (anti-CD4, anti-IL-17, anti-RORyt)
- ELISA kit for mouse IL-17

Procedure:

- Cell Isolation:
 - Aseptically harvest the spleen and lymph nodes from a mouse.
 - Prepare a single-cell suspension by mechanical dissociation through a 70 μm cell strainer.
 - Isolate naive CD4+ T cells using a negative selection kit according to the manufacturer's instructions. Purity should be >90%.
- · Cell Culture and Differentiation:
 - Coat a 96-well plate with anti-CD3 (e.g., 2.5 µg/mL) and anti-CD28 (e.g., 2.0 µg/mL) antibodies overnight at 4°C. Wash the plate with PBS before use.[10]
 - Resuspend the isolated naive CD4+ T cells in complete RPMI medium.
 - Add the cells to the coated plate at a density of 2 x 10⁵ cells/well.
 - To induce Th17 differentiation, add TGF-β (e.g., 5 ng/mL) and IL-6 (e.g., 20 ng/mL).
 - To prevent differentiation into other T helper subsets, add anti-IFN-y and anti-IL-4 antibodies.[10]
 - Add S18-000003 at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
 - Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.



- Analysis of Th17 Differentiation:
 - Flow Cytometry:
 - Restimulate the cells with a cell stimulation cocktail (containing PMA and ionomycin) and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
 - Stain the cells for surface markers (e.g., CD4).
 - Fix and permeabilize the cells.
 - Perform intracellular staining for IL-17 and the transcription factor RORyt.
 - Analyze the percentage of IL-17+ and RORyt+ cells within the CD4+ population by flow cytometry.
 - ELISA:
 - Collect the cell culture supernatants before restimulation.
 - Measure the concentration of secreted IL-17 using a specific ELISA kit according to the manufacturer's protocol.

IL-17 Production Assay in Human PBMCs

This assay measures the effect of **S18-000003** on IL-17 production in stimulated human peripheral blood mononuclear cells (PBMCs).[11][12]

Materials:

- Human PBMCs isolated from whole blood via Ficoll-Paque density gradient centrifugation.
- RPMI 1640 medium with L-glutamine, penicillin-streptomycin, and 10% FBS.
- Phytohaemagglutinin (PHA) or PMA and ionomycin for stimulation.
- S18-000003.
- ELISA kit for human IL-17A.



Procedure:

- Isolate PBMCs from healthy donor blood.
- Resuspend PBMCs in complete RPMI medium at a concentration of 2 x 10⁶ cells/mL.
- Plate the cells in a 96-well plate.
- Add S18-000003 at desired concentrations.
- Stimulate the cells with PHA (e.g., 5 µg/mL) or a combination of PMA (e.g., 20 ng/mL) and ionomycin (e.g., 1 µg/mL).
- Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- Collect the cell culture supernatants.
- Quantify the concentration of IL-17A in the supernatants using an ELISA kit.

In Vivo Psoriasis-like Mouse Model

\$18-000003 has been shown to be effective in animal models of psoriasis.[4] Two common models are the IL-23-induced and the TPA-induced models.

- a) IL-23-Induced Psoriasis Model:
- Animals: C57BL/6 mice.
- Procedure:
 - Administer intradermal injections of recombinant mouse IL-23 into the ear or dorsal skin daily for a set period (e.g., 4 days).
 - o Administer **S18-000003** orally (p.o.) at desired doses (e.g., 30-100 mg/kg) daily.
 - Monitor and measure skin inflammation, typically by ear thickness or clinical scoring of erythema, scaling, and induration.



- At the end of the experiment, collect skin tissue for histological analysis (H&E staining)
 and for measuring IL-17 levels by qPCR or ELISA.
- b) TPA-Induced Psoriasis Model in K14.Stat3C Transgenic Mice:[3][13][14][15][16][17][18]
- Animals: K14.Stat3C transgenic mice, which are genetically predisposed to developing psoriasis-like skin lesions.
- Procedure:
 - Topically apply 12-O-tetradecanoylphorbol-13-acetate (TPA) to the ear or dorsal skin of the mice several times a week for a number of weeks to induce psoriatic lesions.
 - Topically or orally administer S18-000003 at various concentrations.
 - o Monitor and quantify the severity of the skin lesions.
 - Collect skin and lymphoid tissues for histological and immunological analysis as described for the IL-23 model.

This guide provides a comprehensive overview of the technical information available for **S18-000003**, intended to facilitate its safe and effective use in a research context. Researchers should always consult the most recent safety data sheets and relevant literature before commencing any experimental work.

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